2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-(3-pyridylmethyl)acetamide
CAS No.:
Cat. No.: VC15077093
Molecular Formula: C16H18N4O2
Molecular Weight: 298.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N4O2 |
|---|---|
| Molecular Weight | 298.34 g/mol |
| IUPAC Name | 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(pyridin-3-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C16H18N4O2/c21-15(18-10-12-4-3-7-17-9-12)11-20-16(22)8-13-5-1-2-6-14(13)19-20/h3-4,7-9H,1-2,5-6,10-11H2,(H,18,21) |
| Standard InChI Key | IUWLQCDNDSJEPZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCC3=CN=CC=C3 |
Introduction
The compound 2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-(3-pyridylmethyl)acetamide is a synthetic organic molecule belonging to the class of acetamides. It features a unique structure that combines a tetrahydrocinnoline moiety with a pyridyl group, suggesting potential biological activity. This compound is of interest in pharmaceutical research due to its complex structural components, which may contribute to diverse pharmacological effects.
Synthesis and Chemical Reactions
The synthesis of 2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-(3-pyridylmethyl)acetamide typically involves multi-step organic reactions. While specific synthetic routes for this compound are not detailed in the literature, general methods for synthesizing similar compounds include careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
| Synthetic Steps | Description |
|---|---|
| 1. Formation of Tetrahydrocinnoline Moiety | This step involves the synthesis of the tetrahydrocinnoline ring system, often through condensation reactions or cyclization processes. |
| 2. Introduction of Pyridyl Group | The pyridyl group is attached to the acetamide moiety via a methyl linker, typically through alkylation reactions. |
| 3. Acetamide Formation | The acetamide group is formed by reacting the appropriate amine with an acyl chloride or anhydride. |
Research Findings and Future Directions
Further research is necessary to elucidate the precise mechanism of action of 2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-(3-pyridylmethyl)acetamide through biochemical assays and molecular docking studies. These studies would help in understanding how the compound interacts with biological targets and could inform the design of analogs with improved pharmacological profiles.
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